Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Tubercular Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new anti-mycobacterial chemotype. A study conducted by Pancholia et al. (2016) reported that several compounds from this class exhibited potential anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low μM range. The therapeutic index of these compounds ranged from 8-64, indicating their effectiveness against tuberculosis while maintaining low cytotoxicity (Pancholia et al., 2016).
Anticancer and Antiproliferative Activities
A novel benzothiazole derivative, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, synthesized by Prasad et al. (2018), exhibited antiproliferative activity. This compound was effective in inducing G2/M cell cycle arrest and apoptosis in cancer cell lines through the activation of key mitochondrial proteins. It highlights the potential of benzothiazole derivatives in cancer treatment (Prasad et al., 2018).
Anti-Inflammatory and Analgesic Effects
A study by Kumar and Singh (2020) synthesized benzothiazole derivatives with anti-inflammatory and analgesic properties. These compounds showed significant action in albino rats compared to reference drugs, suggesting their potential in treating inflammation and pain (Kumar & Singh, 2020).
Nematicidal Activity
Chen et al. (2020) synthesized novel 1,2,3-benzotriazin-4-one derivatives containing 4,5-dihydrothiazole-2-thiol, which showed effective nematicidal activities against Meloidogyne incognita, a type of root-knot nematode. This highlights another application of benzothiazole derivatives in agriculture (Chen et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
Similar compounds have shown promising quorum-sensing inhibitors . They bind to the active site of the quorum sensing system with better affinity compared to reference compounds .
Biochemical Pathways
Similar compounds have been found to affect quorum sensing pathways in bacteria . These pathways respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown to inhibit the growth of bacteria .
Action Environment
Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-14-6-4-8-16-17(14)22-20(28-16)24-11-9-23(10-12-24)19(25)18-21-13-5-2-3-7-15(13)27-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGRSBPWOKEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.